D-Fructose-1,2-13C2 is a stable isotope-labeled derivative of D-fructose, a simple sugar that plays a crucial role in carbohydrate metabolism. The labeling with carbon-13 isotopes allows for enhanced tracking and analysis in various scientific studies, particularly in metabolic research. This compound is classified under monosaccharides, specifically as a ketose due to its structural characteristics.
D-Fructose-1,2-13C2 is synthesized from natural D-fructose through isotopic labeling processes. It can be obtained from commercial suppliers specializing in stable isotopes, such as Cambridge Isotope Laboratories. The compound is utilized in various research applications, particularly in metabolic studies involving glucose and fructose pathways.
The synthesis of D-Fructose-1,2-13C2 typically involves the introduction of carbon-13 isotopes into the fructose molecule. This can be achieved through several methods:
The synthesis process requires careful control of reaction conditions to ensure the integrity of the isotopic labeling. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to confirm the presence and purity of the labeled compound post-synthesis .
D-Fructose-1,2-13C2 retains the basic structural framework of fructose, which is a five-carbon ketone sugar. The specific labeling at carbons 1 and 2 alters its mass without changing its functional properties significantly.
D-Fructose-1,2-13C2 participates in various biochemical reactions similar to its non-labeled counterpart. Key reactions include:
Mass spectrometry techniques allow for the tracking of these reactions by monitoring isotopic shifts in product formation, providing insights into metabolic fluxes within cells .
The mechanism of action for D-Fructose-1,2-13C2 involves its integration into metabolic pathways where it acts as an energy source or as a precursor for biosynthetic processes.
Studies have shown that fructose influences pathways such as de novo lipogenesis and nucleotide synthesis by providing essential carbon skeletons for biosynthesis .
Relevant analyses using techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm its structural integrity and purity .
D-Fructose-1,2-13C2 finds significant applications in scientific research:
The use of stable isotopes like D-Fructose-1,2-13C2 enhances the precision of metabolic tracing studies, providing deeper insights into biochemical processes critical for health and disease management.
D-Fructose-1,2-¹³C₂ is a stable isotope-labeled analog of natural D-fructose, where carbon atoms at positions 1 and 2 are replaced with carbon-13 (¹³C). Its molecular formula is C₆H₁₂O₆, with a molecular weight of 182.14 g/mol due to the isotopic enrichment [1] [4]. The compound retains the natural stereochemistry of D-fructose, existing in equilibrium between β-D-fructopyranose (∼70%) and β-D-fructofuranose (∼22%) forms in aqueous solutions. The IUPAC name, (3R,4S,5S)-2-(hydroxy(¹¹³C)methyl)(²¹³C)oxane-2,3,4,5-tetrol, reflects its chiral centers and isotopic substitutions [1].
The ¹³C labeling specifically targets the C1 (CH₂OH group) and C2 (carbonyl carbon) positions. This labeling pattern is strategically chosen to trace early metabolic steps, as C1–C2 cleavage dominates glycolysis and the pentose phosphate pathway. Isotopic purity exceeds 99%, validated via tandem mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Carbon isotope ratio analysis (HPLC-co-IRMS) confirms δ¹³C values between -23.83‰ and -25.67‰, minimizing interference from natural ¹³C abundance [1].
Table 1: Key Structural Properties of D-Fructose-1,2-¹³C₂
Property | Specification |
---|---|
Molecular Formula | C₄¹³C₂H₁₂O₆ (C₆H₁₂O₆ with ¹³C at C1,C2) |
Molecular Weight | 182.14 g/mol |
IUPAC Name | (3R,4S,5S)-2-(hydroxy(¹¹³C)methyl)(²¹³C)oxane-2,3,4,5-tetrol |
Isotopic Purity | >99% atom enrichment ¹³C |
Dominant Tautomers | β-D-Fructopyranose (70%), β-D-Fructofuranose (22%) |
XLogP3 | -2.8 (High hydrophilicity) |
The position of ¹³C labels dictates the metabolic pathways traceable by isotope-labeled fructose. D-Fructose-1,2-¹³C₂ and D-Fructose-1,6-¹³C₂ (CAS: 287100-71-4) exhibit identical chemical reactivity but enable distinct metabolic insights due to differential labeling patterns [1] [10]:
Table 2: Comparative Analysis of ¹³C-Labeled Fructose Analogs
Parameter | D-Fructose-1,2-¹³C₂ | D-Fructose-1,6-¹³C₂ |
---|---|---|
Labeled Positions | C1, C2 | C1, C6 |
Key Metabolic Insights | Fructolysis initiation, gluconeogenesis, pentose phosphate | Glycolytic triose derivatives, glycerol synthesis |
NMR Spectral Feature | ¹³C-¹³C coupling in glucose C-1/C-2 | Isolated ¹³C signals in C1/C6 |
Stability in Aqueous Systems | Stable at pH 7.6; hemiketal formation at pH <4 | Similar stability profile |
Primary Research Use | Carbon rearrangement studies | Glycolytic flux quantitation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C-NMR spectroscopy resolves position-specific labeling via chemical shifts and ¹³C-¹³C coupling patterns. For D-Fructose-1,2-¹³C₂:
Mass Spectrometry (MS)
Tandem MS and high-resolution MS (HRMS) enable mass isotopomer distribution (MID) analysis:
Table 3: Spectroscopic Techniques for Characterizing D-Fructose-1,2-¹³C₂
Technique | Key Features | Discriminatory Power |
---|---|---|
¹³C-NMR | Chemical shifts (C1: 64.0 ppm; C2: 102–105 ppm); J-coupled doublets | Distinguishes 1,2-labeling from 6- or 1,6-patterns |
LC-HRMS | M+2 ion (m/z 182.070); fragment ions m/z 145, 103 | Quantifies isotopic purity and fragmentation pathways |
GC-MS of Derivatives | TMS derivatives show M+2 ions; position-specific fragments | Confirms C1–C2 label retention during derivatization |
IRMS | δ¹³C = -23.83‰ to -25.67‰ | Detects isotopic contamination or dilution |
The ¹³C-¹³C coupling in D-Fructose-1,2-¹³C₂ reduces spectral overlap in metabolic tracing studies. For example, in liver metabolism, glucose derived from this tracer shows a unique triplet for C4 (≈72 ppm), proving gluconeogenic flux from fructose without ambiguity—a feat unattainable with uniformly ¹³C-labeled fructose [1] [5].
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